molecular formula C14H17ClNO5P B11927313 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one CAS No. 194988-29-9

3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11927313
CAS No.: 194988-29-9
M. Wt: 345.71 g/mol
InChI Key: LFDODTSSBGRUEA-UHFFFAOYSA-N
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Description

3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C14H17ClNO5P and a molecular weight of 345.72 g/mol . This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, a dimethylamino group, an ethoxy group, and a phosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure through a condensation reaction between a suitable phenol derivative and an acetoacetate ester.

    Chlorination: The chromen-2-one intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.

    Phosphorylation: The phosphoryl group is introduced through a phosphorylation reaction using a phosphorylating agent like diethyl phosphorochloridate (ClP(O)(OEt)2) in the presence of a base such as triethylamine (Et3N).

    Dimethylamino and Ethoxy Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine derivative.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., dimethylformamide, DMF).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Phosphine oxide or phosphine derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Fluorescence Probes: Due to its chromen-2-one core, the compound exhibits fluorescence properties, making it useful as a fluorescent probe in analytical chemistry.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

    Cell Imaging: Its fluorescence properties enable its use in cell imaging studies to visualize cellular processes.

Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Material Science: The compound can be incorporated into polymer matrices to enhance material properties such as fluorescence and thermal stability.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. Additionally, its chromen-2-one core can interact with hydrophobic pockets in proteins, affecting protein function and signaling pathways .

Comparison with Similar Compounds

    7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the chloro and phosphoryl groups, resulting in different reactivity and applications.

    3-chloro-4-methyl-2H-chromen-2-one: Lacks the dimethylamino and phosphoryl groups, affecting its chemical properties and biological activity.

    7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one: Lacks the chloro group, leading to different substitution reactions and applications.

Uniqueness: The presence of the chloro, dimethylamino, ethoxy, and phosphoryl groups in 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one imparts unique chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

194988-29-9

Molecular Formula

C14H17ClNO5P

Molecular Weight

345.71 g/mol

IUPAC Name

3-chloro-7-[dimethylamino(ethoxy)phosphoryl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C14H17ClNO5P/c1-5-19-22(18,16(3)4)21-10-6-7-11-9(2)13(15)14(17)20-12(11)8-10/h6-8H,5H2,1-4H3

InChI Key

LFDODTSSBGRUEA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N(C)C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

Origin of Product

United States

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